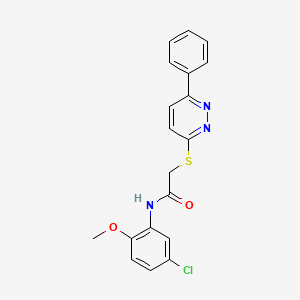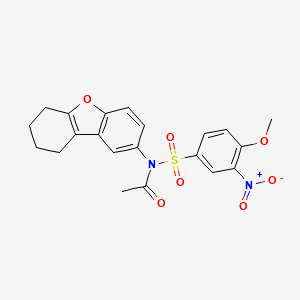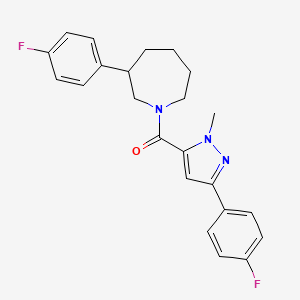![molecular formula C28H30N8O2S2 B2493389 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione CAS No. 674816-33-2](/img/no-structure.png)
8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the one typically involves multiple steps, including the condensation of different heterocyclic scaffolds. A relevant example is the synthetic access to new purineselenyl and thiadiazol derivatives, where compounds are synthesized through reactions involving benzyl, dimethylpurine diones, and thiadiazol derivatives, elucidated by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry (Gobouri, 2020). These methods underline the complexity and the precision required in synthesizing such intricate molecules.
Molecular Structure Analysis
The molecular structure of complex purine derivatives is often determined using advanced spectroscopic techniques. The structure elucidation involves detailed analysis through 1H-NMR, 13C-NMR, and MS spectrometry, which helps in confirming the presence of specific substituents and the overall framework of the molecule (Gobouri, 2020). This rigorous analysis is crucial for understanding the compound's potential interactions and reactivity.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
One area of application involves the synthesis of novel compounds and evaluating their biological activities. For example, a study on substituted pyridines and purines containing 2,4-thiazolidinedione explores these compounds' effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activity, highlighting their potential for further pharmacological studies (Kim et al., 2004).
Pharmacological Evaluation
Another study focused on the design of new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for serotonin receptors. These compounds were evaluated for their antidepressant and anxiolytic properties, demonstrating the chemical diversification's impact on purine-2,6-dione derivatives (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Research also extends into the analgesic and anti-inflammatory properties of purine derivatives. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties showed significant analgesic activity, indicating these compounds as a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antiviral and Anticancer Activities
Additionally, research on diketopiperazine derivatives from marine-derived actinomycetes revealed compounds with modest antiviral activity against the influenza A virus, underscoring the potential of these compounds in antiviral research (Wang et al., 2013). Another study on the synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity highlighted the potential of these compounds against human cancer cell lines, pointing to the importance of chemical modifications for enhancing biological activities (El-Naem et al., 2003).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a benzhydrylpiperazine derivative with a purine derivative, followed by the introduction of a thiol group and a methyl group. The final compound is obtained by the reaction of the resulting intermediate with a thiadiazole derivative.", "Starting Materials": [ "4-benzhydrylpiperazine", "7-bromo-3-methylpurine-2,6-dione", "2-mercaptoethylamine", "5-methyl-1,3,4-thiadiazole-2-thiol" ], "Reaction": [ "Step 1: Coupling of 4-benzhydrylpiperazine with 7-bromo-3-methylpurine-2,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the intermediate product.", "Step 2: Introduction of a thiol group by reacting the intermediate product with 2-mercaptoethylamine in the presence of a base such as triethylamine (TEA) to obtain the thiolated intermediate.", "Step 3: Introduction of a methyl group by reacting the thiolated intermediate with methyl iodide in the presence of a base such as potassium carbonate (K2CO3) to obtain the methylated intermediate.", "Step 4: Final coupling of the methylated intermediate with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a coupling agent such as DCC and a catalyst such as DMAP to obtain the final product." ] } | |
Número CAS |
674816-33-2 |
Fórmula molecular |
C28H30N8O2S2 |
Peso molecular |
574.72 |
Nombre IUPAC |
8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C28H30N8O2S2/c1-19-31-32-28(40-19)39-18-17-36-23-24(33(2)27(38)30-25(23)37)29-26(36)35-15-13-34(14-16-35)22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,13-18H2,1-2H3,(H,30,37,38) |
Clave InChI |
YFZJCJRBBQTLED-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N(C(=O)NC3=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)

![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)


![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2493321.png)



![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)